molecular formula C12H12ClN3O2 B254609 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one

2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one

Cat. No. B254609
M. Wt: 265.69 g/mol
InChI Key: SZYBIOLOMUHTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of certain ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. It has been shown to have anti-convulsant effects by inhibiting the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments are its wide range of applications, its availability, and its relatively low cost. The limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are many future directions for the study of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one. One future direction is the development of new analogs of this compound with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied in animal models of various diseases to determine its efficacy in vivo.

Synthesis Methods

The synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one can be achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with acetic anhydride to form 3-chloro-4-methoxyacetanilide. The second step involves the reaction of 3-chloro-4-methoxyacetanilide with ethyl cyanoacetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. The final step involves the reaction of 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile with ammonium acetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one.

Scientific Research Applications

2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various applications in scientific research. It is used as a pharmacological tool in the study of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant activities. It is also used as a reference compound in drug discovery research.

properties

Product Name

2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-8-3-4-10(18-2)9(13)6-8/h3-6H,1-2H3,(H2,14,15,16,17)

InChI Key

SZYBIOLOMUHTKE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl

SMILES

CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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